molecular formula C6H5ClN4 B595713 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1245644-68-1

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B595713
CAS RN: 1245644-68-1
M. Wt: 168.584
InChI Key: MWSWBCKCTLMDKD-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a compound that belongs to the class of fused heterocycles known as [1,2,4]triazolo[1,5-a]pyridines . These compounds are interesting due to their valuable biological properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine is represented by the linear formula C5H4ClN5 . The molecular weight of this compound is 169.57 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 1.5 .

Scientific Research Applications

Organic Chemistry Synthesis

The compound is used in the synthesis of heterocyclic compounds, particularly in the formation of 1,2,4-triazolo [1,5-a]pyridines . This process involves a tandem reaction with enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . The methodology demonstrates a broad substrate scope and good functional group tolerance .

Medicinal Chemistry

1,2,4-triazolo [1,5-a]pyridine, a compound closely related to 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine, is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Antimicrobial Applications

Triazole compounds, which include 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine, are known for their antimicrobial properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Antifungal Applications

Triazole compounds are also used as antifungal agents. Commercially available triazole-containing drugs include fluconazole and voriconazole .

Antidepressant Applications

Triazole compounds are used in the synthesis of antidepressant drugs. Examples of such drugs include trazodone and nefazodone .

Antiepileptic Applications

Triazole compounds are used in the synthesis of antiepileptic drugs. An example of such a drug is rufinamide .

Safety and Hazards

The compound has a GHS07 signal word of warning . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSWBCKCTLMDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857253
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

CAS RN

1245644-68-1
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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